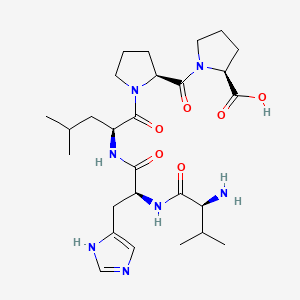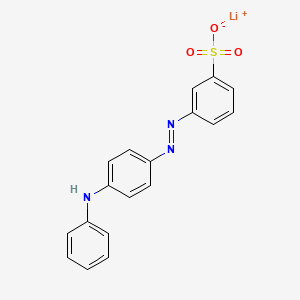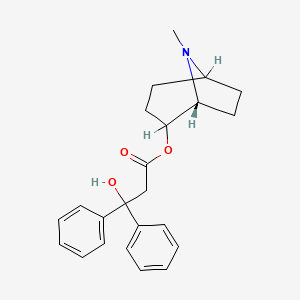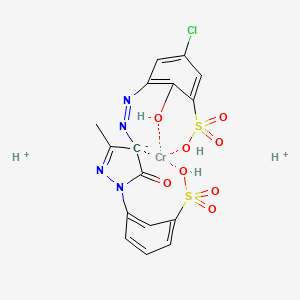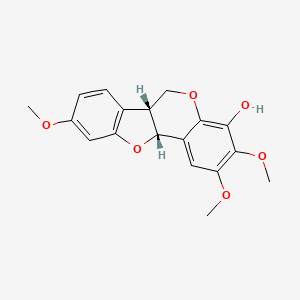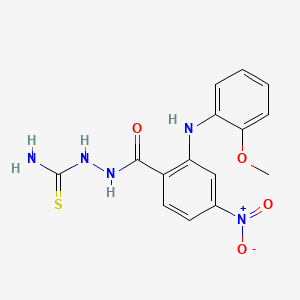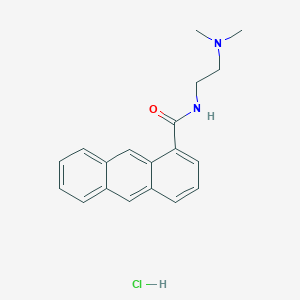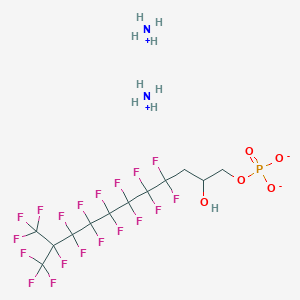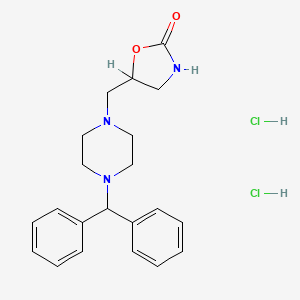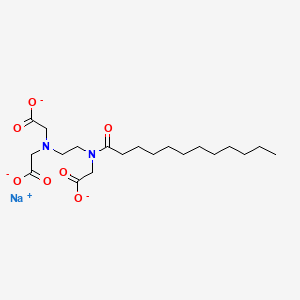
Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt is a complex organic compound that belongs to the class of glycine derivatives. This compound is characterized by its unique structure, which includes a glycine backbone, a bis(carboxymethyl)amino group, and a long-chain fatty acid derivative. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt typically involves multiple steps:
Formation of the Glycine Derivative: The initial step involves the modification of glycine to introduce the bis(carboxymethyl)amino group. This can be achieved through a series of reactions involving carboxymethylation.
Attachment of the Fatty Acid Derivative: The next step involves the introduction of the 1-oxododecyl group. This is typically done through an esterification or amidation reaction.
Neutralization with Sodium: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of cosmetics, detergents, and other consumer products.
Mechanism of Action
The mechanism of action of Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt involves its interaction with specific molecular targets. The bis(carboxymethyl)amino group can chelate metal ions, while the long-chain fatty acid derivative can interact with lipid membranes. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-(2-(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt: Lacks the bis(carboxymethyl) group.
Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxooctyl)-, sodium salt: Contains a shorter fatty acid chain.
Uniqueness
Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring metal ion chelation and lipid membrane interaction.
Properties
CAS No. |
206886-68-2 |
|---|---|
Molecular Formula |
C20H33N2NaO7-2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
sodium;2-[carboxylatomethyl-[2-[carboxylatomethyl(dodecanoyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C20H36N2O7.Na/c1-2-3-4-5-6-7-8-9-10-11-17(23)22(16-20(28)29)13-12-21(14-18(24)25)15-19(26)27;/h2-16H2,1H3,(H,24,25)(H,26,27)(H,28,29);/q;+1/p-3 |
InChI Key |
JGHAQLDWNGWLTP-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



